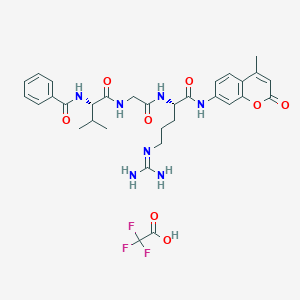

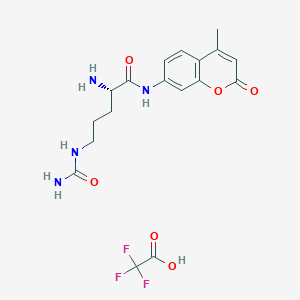

H-Cit-AMC trifluoroacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

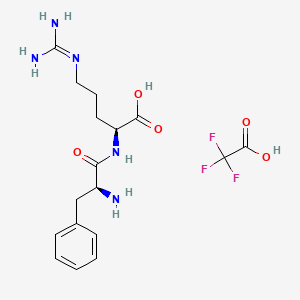

“H-Cit-AMC trifluoroacetate” is a chemical compound with the molecular formula C18H21F3N4O6 . It is used in proteomics research . The compound is cleaved by the cysteine proteases aleurain, a protease from barley related to cathepsin H, and bleomycin hydrolase .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 18 carbon atoms, 21 hydrogen atoms, 3 fluorine atoms, 4 nitrogen atoms, and 6 oxygen atoms . The molecular weight of the compound is 332.35 g/mol .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 332.35 g/mol . Other physical and chemical properties like Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, and Complexity are also available .

Aplicaciones Científicas De Investigación

H-Cit-AMC-TFA has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of peptides and proteins, as a reagent for the preparation of fluorogenic substrates, and as a ligand for the purification of proteins. It has also been used in enzyme-linked immunosorbent assays (ELISAs) and as a reagent in the preparation of fluorescent dyes.

Mecanismo De Acción

Target of Action

The primary targets of H-Cit-AMC trifluoroacetate are the cysteine proteases aleurain, a protease from barley related to cathepsin H, and bleomycin hydrolase . These enzymes play crucial roles in various biological processes, including protein degradation and regulation of cellular functions.

Mode of Action

This compound interacts with its targets by being cleaved by these cysteine proteases . This cleavage likely alters the activity of these enzymes, leading to changes in the biochemical pathways they are involved in.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using H-Cit-AMC-TFA in laboratory experiments is its stability in a wide range of pH values. This makes it an ideal reagent for the synthesis of peptides and proteins. Additionally, H-Cit-AMC-TFA is relatively inexpensive and easy to synthesize.

The main limitation of H-Cit-AMC-TFA is its solubility in water. This can make it difficult to use in certain applications such as ELISAs. Additionally, H-Cit-AMC-TFA is not as efficient as some other reagents in certain applications such as the purification of proteins.

Direcciones Futuras

The potential future applications of H-Cit-AMC-TFA include its use in drug delivery systems, as a reagent for the synthesis of peptide and protein libraries, and as a reagent for the preparation of fluorescent dyes. Additionally, H-Cit-AMC-TFA could be used in the development of new fluorescent probes for the detection of proteins and other biomolecules. Furthermore, H-Cit-AMC-TFA could be used in the development of new enzyme inhibitors and activators. Finally, H-Cit-AMC-TFA could be used in the preparation of new materials for biomedical applications.

Métodos De Síntesis

H-Cit-AMC-TFA is synthesized via a two-step process. The first step involves the formation of the citrate ester by reacting citric acid with an amine in the presence of an acid catalyst. The second step involves the trifluoromethylation of the citrate ester using trifluoroacetic anhydride in the presence of a base catalyst. The overall synthesis is shown below.

Safety and Hazards

Propiedades

IUPAC Name |

(2S)-2-amino-5-(carbamoylamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4.C2HF3O2/c1-9-7-14(21)24-13-8-10(4-5-11(9)13)20-15(22)12(17)3-2-6-19-16(18)23;3-2(4,5)1(6)7/h4-5,7-8,12H,2-3,6,17H2,1H3,(H,20,22)(H3,18,19,23);(H,6,7)/t12-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVDPONOBWXIKK-YDALLXLXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCNC(=O)N)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCNC(=O)N)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F3N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl N-{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}carbamate](/img/structure/B6318637.png)

![Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt](/img/structure/B6318657.png)